TAPI-2

Description

Properties

IUPAC Name |

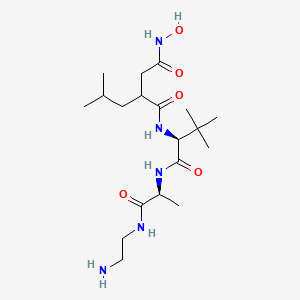

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQCBIEAHJAMZ-RMTCENKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAPI-2 as a TNF-α Converting Enzyme (TACE) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particular focus on its activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in inflammation, immunology, and drug development.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] Its dysregulation is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNF-α is initially synthesized as a 26 kDa transmembrane precursor protein (pro-TNF-α). The release of the soluble, biologically active 17 kDa form of TNF-α is mediated by the proteolytic cleavage of its extracellular domain by TACE (ADAM17), a membrane-bound zinc-dependent metalloproteinase.[2]

Inhibition of TACE represents a promising therapeutic strategy to modulate TNF-α activity and thereby ameliorate inflammatory conditions. This compound (TNF Protease Inhibitor-2) has emerged as a valuable research tool for studying the physiological and pathological roles of TACE. It is a broad-spectrum inhibitor of MMPs and ADAMs.[3] This guide provides an in-depth look at the biochemical properties, mechanism of action, and experimental applications of this compound.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-((R)-2-(N-hydroxycarbamoyl)methyl)-4-methylpentanoyl)-L-leucyl-L-tryptophanamide | N/A |

| Molecular Formula | C₁₉H₃₇N₅O₅ | |

| Molecular Weight | 415.53 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and ethanol.[3] Limited solubility in aqueous solutions. | [3] |

| Storage | Store as a solid at -20°C. Solutions are unstable and should be prepared fresh.[2] | [2] |

Mechanism of Action

This compound is a hydroxamate-based metalloproteinase inhibitor. The hydroxamic acid moiety (-CONHOH) chelates the active site zinc ion essential for the catalytic activity of TACE and other metalloproteinases, thereby preventing substrate cleavage. By inhibiting TACE, this compound blocks the shedding of the extracellular domain of pro-TNF-α, leading to a reduction in the levels of soluble, active TNF-α.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and specificity of this compound against TACE and other metalloproteinases are critical parameters for its application in research.

Table 1: Inhibitory Potency of this compound against TACE (ADAM17)

| Parameter | Value | Reference |

| Kᵢ | 120 nM |

Table 2: Selectivity Profile of this compound against a Panel of Metalloproteinases

| Enzyme | IC₅₀ / Kᵢ | Enzyme Family | Reference |

| MMPs (general) | IC₅₀ = 20 µM | MMP | [3] |

| hmeprin α | IC₅₀ = 1.5 ± 0.27 nM | Meprin | [4] |

| hmeprin β | IC₅₀ = 20 ± 10 µM | Meprin | [4] |

Note: More comprehensive selectivity data against a wider panel of individual MMPs is needed for a complete profile.

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo assays utilizing this compound.

In Vitro TACE Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the inhibitory activity of this compound against TACE using a fluorogenic substrate.

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.

-

Prepare TACE solution: Dilute the recombinant TACE in Assay Buffer to the desired working concentration.

-

Assay setup:

-

To test wells, add 50 µL of the diluted this compound solutions.

-

To the positive control wells, add 50 µL of Assay Buffer.

-

To the negative control (no enzyme) wells, add 100 µL of Assay Buffer.

-

-

Enzyme addition: Add 50 µL of the diluted TACE solution to the test and positive control wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add 100 µL of the substrate solution to all wells.

-

Kinetic measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Data analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

LPS-Induced TNF-α Release Assay in Macrophages

This protocol details a cell-based assay to evaluate the effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[5]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO

-

96-well cell culture plate

-

TNF-α ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight at 37°C, 5% CO₂.[5]

-

This compound pre-treatment:

-

Prepare dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

LPS stimulation:

-

Prepare a solution of LPS in cell culture medium.

-

Add the LPS solution to the wells to a final concentration of 10-100 ng/mL.[5]

-

For the unstimulated control, add medium without LPS.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant collection: Carefully collect the cell culture supernatants from each well.

-

TNF-α measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell viability assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity of this compound.

-

Data analysis:

-

Normalize the TNF-α concentrations to the cell viability data.

-

Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This section provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.[6][7]

Animals:

-

DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.

Induction of Arthritis:

-

Primary immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

This compound Administration (Prophylactic or Therapeutic):

-

Vehicle: Prepare a suitable vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).

-

Dosing: Based on preliminary studies and literature on similar compounds, a starting dose range of 10-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) once or twice daily, can be explored.

-

Prophylactic regimen: Begin this compound administration from Day 20 (before the onset of clinical signs) until the end of the study.

-

Therapeutic regimen: Begin this compound administration upon the onset of clinical signs of arthritis (e.g., clinical score ≥ 2).

Assessment of Arthritis:

-

Clinical score: Monitor mice daily for signs of arthritis in each paw, using a scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Paw thickness: Measure the thickness of the hind paws using a digital caliper.

-

Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker analysis: Collect blood samples to measure serum levels of TNF-α and other inflammatory cytokines by ELISA.

Data Analysis:

-

Compare the mean clinical scores, paw thickness, and histopathological scores between the this compound treated groups and the vehicle control group.

-

Analyze the serum cytokine levels to determine the effect of this compound on systemic inflammation.

Signaling Pathway Visualization

The following diagram illustrates the central role of TACE in the TNF-α signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TACE and other metalloproteinases in health and disease. Its ability to potently inhibit the release of soluble TNF-α makes it particularly useful for studies on inflammatory processes. This technical guide provides a foundation of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the effective design and execution of their studies. Further characterization of its in vivo efficacy and selectivity will continue to refine its utility as a research compound and may inform the development of more specific TACE inhibitors for therapeutic applications.

References

- 1. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on type II collagen induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TAPI-2: A Technical Guide to its Inhibition of Matrix Metalloproteinases and ADAMs

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAPI-2, or TNF Protease Inhibitor-2, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly strong inhibitory activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As a hydroxamate-based small molecule, its primary mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these metalloproteinases. This inhibitory action disrupts key signaling pathways, including the Notch and Epidermal Growth Factor Receptor (EGFR) pathways, which are crucial in various physiological and pathological processes such as cell proliferation, migration, and inflammation. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates.

Introduction

Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play critical roles in the remodeling of the extracellular matrix and the shedding of cell surface proteins. Dysregulation of these enzymes is implicated in a wide range of diseases, including cancer, arthritis, and cardiovascular diseases. This compound has emerged as a valuable research tool for studying the physiological and pathological roles of these proteases due to its broad-spectrum inhibitory activity. This guide serves as a technical resource for researchers utilizing this compound, providing detailed methodologies and a summary of its known inhibitory characteristics.

This compound: Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[(2R)-2-[[(Hydroxyamino)carbonyl]methyl]-4-methylpentanoyl]-L-alanyl-N-(2-aminoethyl)-L-alaninamide |

| Synonyms | TNF Protease Inhibitor-2 |

| Molecular Formula | C19H37N5O5 |

| Molecular Weight | 415.53 g/mol |

| CAS Number | 187034-31-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water (5 mg/mL)[1] |

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory spectrum against various MMPs and ADAMs. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

| Target Enzyme | IC50 | Ki | Reference(s) |

| General MMPs | 20 µM | - | [2] |

| ADAM8 | - | 10 µM | [1] |

| ADAM10 | - | 3 µM | [1] |

| ADAM12 | - | 100 µM | [1] |

| ADAM17 (TACE) | 10 µM (for PMA-induced shedding) | 0.12 µM | [1] |

| Meprin α subunit | 1.5 ± 0.27 nM | - | [2] |

| Meprin β subunit | 20 ± 10 µM | - | [2] |

| Angiotensin Converting Enzyme (ACE) | 18 µM | - | [3] |

Signaling Pathways Modulated by this compound

This compound's primary impact on cellular signaling stems from its potent inhibition of ADAM17/TACE. ADAM17 is a critical sheddase for a variety of cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the Notch receptor. By blocking this shedding, this compound can effectively downregulate these signaling pathways.

Inhibition of the Notch Signaling Pathway

ADAM17 is one of the proteases responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. Inhibition of ADAM17 by this compound prevents this cleavage, leading to a reduction in the generation of the Notch Intracellular Domain (NICD) and subsequent downregulation of Notch target genes like HES-1.[2][4][5]

This compound inhibits ADAM17-mediated Notch receptor cleavage.

Inhibition of the EGFR Signaling Pathway

ADAM17 is a key sheddase for several EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin.[6][7] By preventing the release of these ligands from the cell surface, this compound inhibits the activation of the EGFR and its downstream signaling cascades, which are involved in cell proliferation and survival.

This compound blocks EGFR ligand shedding by inhibiting ADAM17.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro MMP Inhibition Assay using a Fluorogenic Substrate

This protocol describes a continuous assay to determine the inhibitory potency of this compound against a specific MMP using a fluorescence resonance energy transfer (FRET) peptide substrate.

Workflow:

Workflow for determining MMP inhibition by this compound.

Materials:

-

Purified, active MMP enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the active MMP enzyme to the desired working concentration in assay buffer.

-

-

Assay Setup:

-

Add 25 µL of assay buffer to the blank wells.

-

Add 25 µL of the diluted MMP enzyme to the control and inhibitor wells.

-

Add 25 µL of serially diluted this compound (in assay buffer) to the inhibitor wells. Add 25 µL of assay buffer with the corresponding DMSO concentration to the control wells.

-

Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 50 µL of the fluorogenic substrate (diluted in assay buffer to the desired final concentration, typically at or below the Km value) to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Record the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Western Blot Analysis of Notch and EGFR Signaling

This protocol outlines the steps to analyze the effect of this compound on the activation of the Notch and EGFR signaling pathways by detecting the levels of key downstream proteins.

Workflow:

General workflow for Western blot analysis.

Materials:

-

Cell line expressing the target proteins (e.g., HEK293 for Notch, A431 for EGFR)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Notch1 (NICD), anti-HES-1, anti-phospho-EGFR, anti-total EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period. For EGFR studies, stimulate with a ligand like EGF after this compound pre-incubation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or total protein levels).

-

Cell-Based TGF-α Shedding Assay

This assay measures the ability of this compound to inhibit the shedding of a cell surface protein, in this case, an alkaline phosphatase (AP)-tagged TGF-α.

Materials:

-

HEK293 cells

-

Plasmid encoding AP-tagged TGF-α

-

Transfection reagent

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other shedding stimulus

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the AP-TGF-α plasmid.

-

-

Cell Treatment:

-

After 24-48 hours, re-seed the transfected cells into a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Stimulate shedding by adding PMA to the wells.

-

-

Sample Collection and Measurement:

-

After the desired incubation time (e.g., 1-2 hours), carefully collect the conditioned medium from each well.

-

Add the alkaline phosphatase substrate to the conditioned medium.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TGF-α shedding for each this compound concentration and determine the IC50 value.

-

Conclusion

This compound is a versatile and potent inhibitor of MMPs and ADAMs, making it an invaluable tool for studying the roles of these proteases in health and disease. Its ability to modulate key signaling pathways like Notch and EGFR provides a mechanism to investigate the downstream consequences of inhibiting metalloproteinase activity. The experimental protocols provided in this guide offer a framework for researchers to characterize the inhibitory effects of this compound and to explore its potential applications in various research contexts. A thorough understanding of its inhibitory profile and its effects on cellular signaling is essential for the effective design and interpretation of experiments utilizing this compound.

References

- 1. Notch1/Hes1-PTEN/AKT/IL-17A feedback loop regulates Th17 cell differentiation in mouse psoriasis-like skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound this compound, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Selective Use of ADAM10 and ADAM17 in Activation of Notch1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

TAPI-2 Inhibitor: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAPI-2, a hydroxamate-based broad-spectrum inhibitor, has garnered significant attention in biomedical research for its potent inhibitory activity against matrix metalloproteinases (MMPs) and members of the A Disintegrin and Metalloproteinase (ADAM) family, with a particular emphasis on TNF-α converting enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, impact on critical signaling pathways, and its applications in experimental models. Quantitative data on its inhibitory potency are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's molecular interactions and cellular effects.

Introduction

Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play crucial roles in a myriad of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Their enzymatic activity leads to the cleavage of extracellular matrix components and the shedding of cell surface proteins, thereby modulating cell-cell and cell-matrix interactions and influencing cellular signaling. This compound (TNF Protease Inhibitor-2) has emerged as a valuable research tool for elucidating the roles of these proteases. Its ability to broadly inhibit MMP and ADAM activity allows for the investigation of the functional consequences of proteolytic shedding in various biological systems.

Mechanism of Action

This compound functions as a competitive inhibitor by chelating the active site zinc ion within the catalytic domain of MMPs and ADAMs through its hydroxamate group. This interaction reversibly blocks the substrate-binding cleft, preventing the proteolytic processing of their respective substrates. The broad-spectrum nature of this compound allows it to inhibit a range of these proteases, making it a powerful tool for studying processes where multiple sheddases may be involved.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized against a variety of MMPs and ADAMs. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative basis for its application in experimental design.

| Target Enzyme | Inhibitor Constant (Ki) | IC50 | Reference(s) |

| TACE (ADAM17) | 120 nM | - | [1] |

| ADAM8 | 10 µM | - | [2] |

| ADAM10 | 3 µM | - | [2] |

| ADAM12 | 100 µM | - | [2] |

| General MMPs | - | 20 µM | [3] |

| Hmeprin α subunit | - | 1.5 ± 0.27 nM | [3] |

| Hmeprin β subunit | - | 20 ± 10 µM | [3] |

| PMA-induced protein shedding | - | 10 µM | [2] |

Table 1: Inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various proteases.

Impact on Cellular Signaling Pathways

This compound's inhibition of TACE/ADAM17 has profound effects on key signaling pathways that regulate cell proliferation, differentiation, and survival, most notably the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that is critical for development and tissue homeostasis. The activation of Notch receptors involves a series of proteolytic cleavages. While ADAM10 is considered the primary sheddase for ligand-dependent Notch activation, ADAM17 can also mediate Notch cleavage under certain conditions[4][5]. By inhibiting ADAM17, this compound can modulate Notch signaling. Experimental evidence has shown that treatment with this compound leads to a dramatic decrease in the protein levels of the Notch Intracellular Domain (NICD) and its downstream target, HES-1[2].

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. The activation of EGFR is initiated by the binding of its ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). These ligands are synthesized as transmembrane precursors and are released from the cell surface through proteolytic cleavage, a process known as shedding, which is primarily mediated by TACE/ADAM17[6][7]. This compound has been shown to effectively block the shedding of these EGFR ligands, thereby attenuating downstream EGFR signaling[6][7]. This leads to a reduction in the activation of downstream effectors such as the MAPK pathway[6].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the wells and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the protein levels of key components in the Notch and EGFR signaling pathways.

Materials:

-

This compound

-

DMSO

-

6-well cell culture plates

-

Appropriate cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NICD, anti-Hes-1, anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle (DMSO) for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a versatile and potent inhibitor of MMPs and ADAMs, with significant effects on the Notch and EGFR signaling pathways. Its ability to block the proteolytic shedding of key signaling molecules makes it an invaluable tool for studying a wide range of biological processes, from cancer progression to inflammation. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development, enabling a deeper understanding of the roles of metalloproteinases in health and disease.

References

- 1. TAPI 2 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]

- 2. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Epidermal ADAM17 is dispensable for Notch activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

TAPI-2: A Technical Guide to its Role in Ectodomain Shedding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectodomain shedding is a critical post-translational modification process, mediated by metalloproteinases, that regulates the function of a vast array of transmembrane proteins. This process releases the extracellular domain of these proteins from the cell surface, impacting cellular signaling, adhesion, and communication. A key family of enzymes responsible for this are the A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). TAPI-2 (TNF Protease Inhibitor-2) is a potent, broad-spectrum hydroxamate-based inhibitor of these metalloproteinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and its role in modulating the shedding of key substrates such as Tumor Necrosis Factor-alpha (TNF-α), L-selectin, and ligands of the Notch signaling pathway. Detailed experimental protocols for studying this compound's effects are provided, along with structured data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction to this compound and Ectodomain Shedding

Ectodomain shedding is a fundamental biological process where the extracellular portion of a membrane-anchored protein is proteolytically cleaved and released from the cell surface.[1] This cleavage is executed by a group of proteases known as sheddases, primarily belonging to the ADAM (A Disintegrin and Metalloproteinase) and MMP (Matrix Metalloproteinase) families.[2][3] Shedding can terminate the function of a cell surface receptor, release a soluble ligand to act on distant cells, or initiate subsequent intramembrane proteolysis, leading to intracellular signaling.[1]

This compound, also known as TNF Protease Inhibitor-2, is a synthetic, hydroxamate-based small molecule that acts as a broad-spectrum inhibitor of both MMPs and certain ADAMs.[2][4] Its primary mechanism involves the chelation of the catalytic zinc ion within the active site of these metalloproteinases, thereby preventing them from cleaving their substrates.[5] this compound is widely used as a research tool to investigate the physiological and pathological roles of ectodomain shedding in processes such as inflammation, cancer progression, and neurodegeneration.[2][6]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of metalloproteinases. The hydroxamate group (-CONHOH) in its structure is critical for its inhibitory activity. This group mimics a peptide bond and coordinates with the zinc ion (Zn²⁺) that is essential for the catalytic activity of MMPs and ADAMs. By binding tightly to the zinc ion in the enzyme's active site, this compound physically obstructs substrate access and prevents the proteolytic cleavage of membrane-bound proteins.

Figure 1. Mechanism of this compound Inhibition of Ectodomain Shedding.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a broad but differential inhibitory profile against various metalloproteinases. Its potency is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following table summarizes the known inhibitory constants for this compound against several key sheddases.

| Enzyme Target | Family | Inhibition Constant | Reference(s) |

| ADAM17 (TACE) | ADAM | Kᵢ = 120 nM | [6] |

| ADAM10 | ADAM | Kᵢ = 3 µM | [6] |

| ADAM8 | ADAM | Kᵢ = 10 µM | [6] |

| ADAM12 | ADAM | Kᵢ = 100 µM | [6] |

| Matrix Metalloproteinases | MMP | IC₅₀ = 20 µM (general) | [2][4] |

| Meprin α subunit | Astacin | IC₅₀ = 1.5 ± 0.27 nM | [2] |

| Meprin β subunit | Astacin | IC₅₀ = 20 ± 10 µM | [2] |

Note: The general IC₅₀ for MMPs suggests lower potency compared to its potent inhibition of ADAM17. Specific IC₅₀ values for individual MMPs (e.g., MMP-1, -2, -9) are not consistently reported in publicly available literature, highlighting its more characterized role as a potent ADAM inhibitor, particularly of ADAM17.

Key Biological Processes Modulated by this compound

By inhibiting ectodomain shedding, this compound has been shown to modulate several critical signaling pathways and cellular functions.

Inhibition of TNF-α Processing

One of the most well-characterized functions of this compound is its ability to inhibit TNF-α Converting Enzyme (TACE), also known as ADAM17. TACE is the primary sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, pro-inflammatory form.[2] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, making it a valuable tool for studying inflammatory processes.

Regulation of L-selectin Shedding

L-selectin (CD62L) is a cell adhesion molecule on the surface of leukocytes that mediates their initial tethering and rolling on endothelial cells during inflammation. Upon leukocyte activation, L-selectin is rapidly shed from the cell surface, a process also mediated by ADAM17. This shedding is thought to facilitate the transition from rolling to firm adhesion and subsequent transmigration. This compound has been shown to inhibit the activation-induced shedding of L-selectin, thereby maintaining its expression on the leukocyte surface.[6]

Modulation of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for cell fate determination. The pathway is activated when a Notch receptor binds to a ligand on an adjacent cell, triggering a series of proteolytic cleavages. The second cleavage (S2) is mediated by an ADAM protease, primarily ADAM10 and, under certain conditions, ADAM17. This cleavage is a prerequisite for the final cleavage by γ-secretase, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to act as a transcriptional regulator. This compound, by inhibiting ADAM17, can block this S2 cleavage, thereby preventing Notch pathway activation.[2] This results in a decrease in the levels of NICD and its downstream target genes, such as Hes1.[2][6]

Figure 2. this compound Inhibition of the Notch Signaling Pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TNF-α Shedding Inhibition Assay by ELISA

This protocol describes a cell-based assay to quantify the inhibition of induced TNF-α shedding by this compound. The amount of soluble TNF-α released into the cell culture supernatant is measured using a sandwich ELISA.

Figure 3. Experimental Workflow for TNF-α Shedding Assay.

Materials:

-

Cell line known to produce TNF-α (e.g., RAW 264.7 murine macrophages, or human THP-1 monocytes differentiated into macrophages).

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

This compound (stock solution in DMSO).

-

Lipopolysaccharide (LPS) for stimulation.

-

Phosphate-Buffered Saline (PBS).

-

Commercial Human or Mouse TNF-α ELISA Kit (follow manufacturer's instructions for reagent preparation).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

-

Inhibitor Pre-treatment: The next day, carefully remove the culture medium. Add 100 µL of fresh serum-free medium containing either this compound (e.g., at a final concentration of 10-20 µM) or a vehicle control (e.g., 0.1% DMSO).[2] Incubate for 1 hour at 37°C.

-

Stimulation: Without removing the inhibitor-containing medium, add LPS to a final concentration of 100 ng/mL to induce TNF-α production and shedding.[7] For negative controls, add vehicle instead of LPS.

-

Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells.[1][8] Carefully collect the supernatant from each well without disturbing the cell layer.

-

ELISA Protocol: a. Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol.[7][9] This typically involves: b. Adding standards and samples to wells pre-coated with a TNF-α capture antibody. c. Incubating to allow TNF-α to bind. d. Washing the wells, then adding a biotin-conjugated detection antibody. e. Incubating, washing, and then adding a streptavidin-HRP conjugate. f. Incubating, washing, and adding a TMB substrate to develop color. g. Stopping the reaction with a stop solution.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of TNF-α shedding by this compound relative to the vehicle-treated, LPS-stimulated control.

L-selectin Shedding Inhibition Assay by Flow Cytometry

This protocol details the use of flow cytometry to measure the surface expression of L-selectin on leukocytes and assess the inhibitory effect of this compound on its shedding.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils.

-

RPMI-1640 medium.

-

This compound (stock solution in DMSO).

-

Phorbol 12-myristate 13-acetate (PMA) for stimulation.[10]

-

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).

-

FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody (e.g., clone DREG-56 or SK11).[11][12]

-

Appropriate isotype control antibody.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate human PBMCs using a density gradient (e.g., Ficoll-Paque). Resuspend cells in RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-treatment: Aliquot cells into flow cytometry tubes. Add this compound to the desired final concentration (e.g., 10-20 µM) or vehicle control (0.1% DMSO). Incubate for 30-60 minutes at 37°C.

-

Stimulation: To induce L-selectin shedding, add PMA to a final concentration of 20-50 ng/mL.[10] Leave one set of tubes (both vehicle and this compound treated) unstimulated to serve as baseline controls.

-

Incubation: Incubate all tubes at 37°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 2 mL of ice-cold FACS buffer to each tube and centrifuging at 400 x g for 5 minutes at 4°C.

-

Antibody Staining: Discard the supernatant. Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC-conjugated anti-CD62L antibody or the isotype control at the manufacturer's recommended dilution.

-

Incubation: Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C after each wash.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate on the lymphocyte or neutrophil population based on forward and side scatter properties.

-

Data Analysis: Compare the median fluorescence intensity (MFI) of CD62L staining between the different conditions. A decrease in MFI in the PMA-stimulated vehicle control compared to the unstimulated control indicates shedding. Inhibition of shedding by this compound will be observed as a preservation of high MFI in the PMA-stimulated, this compound-treated sample.

Notch Signaling Inhibition Assay by Western Blot

This protocol describes how to detect the inhibition of Notch1 cleavage by this compound by measuring the levels of the Notch Intracellular Domain (NICD) and the downstream target protein Hes1 via Western blot.

Materials:

-

Cell line expressing Notch1 (e.g., HEK293, Jurkat).

-

This compound (stock solution in DMSO).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Nuclear extraction kit (optional, for enhanced Hes1 detection).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 24-48 hours.[2]

-

Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly on the plate by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. c. (Optional for Hes1): Perform a nuclear/cytoplasmic fractionation using a commercial kit to enrich for the nuclear Hes1 protein. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-NICD or anti-Hes1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (β-actin) to ensure equal protein loading across lanes.

-

Data Analysis: Quantify the band intensities using densitometry software. A decrease in the band intensity for NICD (~110-120 kDa) and Hes1 (~30 kDa) in this compound treated samples compared to the control indicates inhibition of the Notch pathway.[13]

Conclusion

This compound is an indispensable pharmacological tool for the study of ectodomain shedding. As a potent inhibitor of ADAM17 and a broad-spectrum inhibitor of other metalloproteinases, it allows for the precise dissection of shedding-dependent cellular processes. Its ability to block the release of key signaling molecules like TNF-α and to modulate fundamental pathways such as Notch signaling underscores its importance in inflammation, immunology, and developmental biology research. The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to investigate and target ectodomain shedding in various physiological and pathological contexts.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Selectin Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.cn [abcam.cn]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. lerner.ccf.org [lerner.ccf.org]

- 11. CD62L (L-Selectin) Monoclonal Antibody (SK11), FITC (11-0625-42) [thermofisher.com]

- 12. Selectin L Antibodies for Flow Cytometry - Antibody Resource Page [antibodyresource.com]

- 13. Anti-activated Notch1 antibody (ab52301) | Abcam [abcam.com]

- 14. Notch Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. HES1 (D6P2U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

TAPI-2 in Cancer Signaling: A Technical Guide to a Key Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPI-2 (Tumor Necrosis Factor-α Protease Inhibitor-2) is a potent, broad-spectrum inhibitor of metalloproteinases, with significant activity against members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17, also known as TNF-α Converting Enzyme (TACE).[1] This hydroxamate-based small molecule has emerged as a critical tool in cancer research for its ability to modulate key signaling pathways that drive tumor progression, proliferation, and survival. By inhibiting the "shedding" of a wide range of cell surface proteins, this compound provides a mechanism to intercept oncogenic signals at their origin. This technical guide provides an in-depth overview of this compound's targets in cancer signaling, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Ectodomain Shedding

The primary mechanism of this compound in cancer biology revolves around its inhibition of ectodomain shedding. This process, mediated by sheddases like ADAM17, involves the proteolytic cleavage and release of the extracellular domain of transmembrane proteins.[2] This release can have profound effects on cell signaling:

-

Activation of Receptor Tyrosine Kinases (RTKs): Shedding of RTK ligands, such as those for the Epidermal Growth Factor Receptor (EGFR), transforms them into soluble agonists that can act in an autocrine or paracrine manner to persistently activate downstream pro-survival and proliferative pathways.[3][4]

-

Modulation of Inflammatory Signaling: The release of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) from the cell surface is a critical step in inflammatory signaling, which is often dysregulated in the tumor microenvironment.[2][5]

-

Alteration of Cell Adhesion and Migration: Shedding can affect cell-cell and cell-matrix interactions, influencing cancer cell invasion and metastasis.

This compound, by binding to the active site of metalloproteinases like ADAM17, prevents this cleavage, thereby maintaining these critical signaling molecules in their inactive, membrane-tethered state.

Key Cancer Signaling Pathways Targeted by this compound

The ADAM17-EGFR Axis

A pivotal role of this compound in cancer is its potent inhibition of ADAM17-mediated shedding of EGFR ligands.[3][6] Several EGFR ligands are substrates for ADAM17, and their release is a key driver of EGFR pathway activation in many cancers.[4][7]

Key EGFR Ligands Cleaved by ADAM17 and Inhibited by this compound:

-

Amphiregulin (AREG): this compound has been shown to significantly reduce the shedding of AREG in breast cancer cell lines.[6]

-

Transforming Growth Factor-α (TGF-α): The release of TGF-α is effectively blocked by this compound treatment in various cancer cells.[1][6]

-

Heparin-Binding EGF-like Growth Factor (HB-EGF): ADAM17-dependent shedding of HB-EGF, which can promote cancer cell invasion, is inhibited by targeting ADAM17.[4][7]

By preventing the release of these ligands, this compound effectively dampens the activation of the EGFR and its downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[3]

TNF-α Signaling Pathway

This compound was initially identified as an inhibitor of TNF-α processing.[2] TNF-α is synthesized as a transmembrane protein (pro-TNF-α) that is cleaved by ADAM17 to release the soluble, active form.[5] Soluble TNF-α can then bind to its receptors, TNFR1 and TNFR2, initiating signaling cascades that can have context-dependent pro- or anti-tumoral effects. A key pathway activated by TNF-α is the NF-κB pathway, which is a critical regulator of inflammation, immunity, and cell survival.[8]

By inhibiting ADAM17, this compound blocks the release of soluble TNF-α, thereby modulating the downstream NF-κB signaling.[9] This can be particularly relevant in the tumor microenvironment, where chronic inflammation can contribute to cancer progression.

References

- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 8. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]

Investigating TAPI-2 in Neuroinflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of TAPI-2, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), in preclinical models of neuroinflammation. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in common neuroinflammation models, and a summary of expected quantitative outcomes.

Introduction to this compound and its Role in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. A key mediator of this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine that exists in two forms: a transmembrane precursor (tmTNF-α) and a soluble form (sTNF-α). The conversion of tmTNF-α to its soluble, pro-inflammatory form is primarily mediated by the metalloprotease TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).

This compound (TNF Protease Inhibitor-2) is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE/ADAM17. By inhibiting TACE, this compound effectively blocks the shedding of sTNF-α, thereby reducing its pro-inflammatory signaling in the central nervous system (CNS). This mechanism makes this compound a valuable tool for investigating the role of the TACE/TNF-α pathway in neuroinflammatory processes and as a potential therapeutic agent.

Mechanism of Action: The TACE/ADAM17 Signaling Pathway

TACE/ADAM17 is a key "sheddase" responsible for the cleavage of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors. In the context of neuroinflammation, its most prominent role is the cleavage of tmTNF-α to release sTNF-α. This soluble form then binds to its receptors, primarily TNFR1, initiating downstream signaling cascades that lead to the production of other pro-inflammatory cytokines and mediators, microglial and astrocytic activation, and ultimately, neuronal damage.

Experimental Models of Neuroinflammation

Two of the most widely used and well-characterized animal models for studying neuroinflammation are Experimental Autoimmune Encephalomyelitis (EAE) and Lipopolysaccharide (LPS)-induced neuroinflammation.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for multiple sclerosis (MS) and is characterized by T-cell mediated autoimmune inflammation, demyelination, and axonal damage in the CNS.

Experimental Protocol: MOG35-55-induced EAE in C57BL/6 Mice and this compound Treatment

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle for this compound (e.g., DMSO and saline)

-

8-10 week old female C57BL/6 mice

Procedure:

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 (200 µ g/mouse ) in CFA to a final concentration of 2 mg/mL.

-

Administer 100 µL of the emulsion subcutaneously (s.c.) into the flank of each mouse.

-

On the same day, administer 200 ng of PTX intraperitoneally (i.p.).

-

-

PTX Booster (Day 2):

-

Administer a second i.p. injection of 200 ng of PTX.

-

-

This compound Administration (Prophylactic Regimen):

-

Begin this compound administration on Day 3 post-immunization.

-

A recommended starting dose is 1 mg/kg, administered i.p. daily. Dose-response studies are advised to determine the optimal dose for specific experimental conditions.

-

Prepare this compound solution fresh daily. Dissolve this compound in a small amount of DMSO and then dilute to the final concentration with sterile saline.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from Day 7.

-

Use a standard 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Data Presentation: Expected Quantitative Outcomes in EAE

| Parameter | Vehicle Control (EAE) | This compound Treated (EAE) | Expected Outcome with this compound |

| Peak Clinical Score | 3.0 - 4.0 | 1.5 - 2.5 | Reduction in disease severity |

| Day of Disease Onset | 10 - 12 | 14 - 16 | Delay in the onset of clinical signs |

| CNS Infiltrating Cells | High | Reduced | Decreased infiltration of T-cells and macrophages into the CNS |

| Demyelination Score | 2.0 - 3.0 | 1.0 - 1.5 | Attenuation of myelin loss in the spinal cord and brain |

Note: The above values are representative and may vary between experiments.

Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of innate immune responses and is widely used to model acute neuroinflammation. Systemic or central administration of LPS leads to the activation of microglia and astrocytes and the production of pro-inflammatory cytokines in the brain.

Experimental Protocol: Intraperitoneal (i.p.) LPS-induced Neuroinflammation and this compound Treatment

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound

-

8-10 week old male C57BL/6 mice

Procedure:

-

This compound Pre-treatment:

-

Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes prior to LPS challenge.

-

-

LPS Administration:

-

Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).

-

-

Tissue Collection:

-

At selected time points post-LPS injection (e.g., 2, 6, 24 hours), euthanize mice and collect brain tissue (e.g., hippocampus, cortex) and serum.

-

-

Cytokine Analysis:

-

Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.

-

Experimental Protocol: Intracerebroventricular (i.c.v.) LPS-induced Neuroinflammation and this compound Treatment

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Drill a small hole in the skull over the lateral ventricle.

-

-

This compound and LPS Co-administration:

-

Co-infuse this compound (e.g., 10-50 µM in a volume of 1-5 µL) and LPS (e.g., 1-5 µg in the same volume) directly into the lateral ventricle.

-

-

Tissue Collection and Analysis:

-

Follow the same procedure as for the i.p. model.

-

Data Presentation: Expected Quantitative Outcomes in LPS Models

| Parameter | Vehicle + LPS | This compound + LPS | Expected Outcome with this compound |

| Brain TNF-α (pg/mg protein) | 100 - 500 | 20 - 100 | Significant reduction in soluble TNF-α levels |

| Brain IL-1β (pg/mg protein) | 50 - 200 | 10 - 50 | Attenuation of downstream pro-inflammatory cytokine production |

| Brain IL-6 (pg/mg protein) | 200 - 1000 | 50 - 200 | Marked decrease in IL-6 levels |

| Activated Microglia (Iba1+ cells/mm²) | 150 - 300 | 50 - 100 | Reduced microglial activation |

| Activated Astrocytes (GFAP+ cells/mm²) | 100 - 200 | 40 - 80 | Diminished astrogliosis |

Note: The above values are representative and may vary based on the specific LPS dose, time point, and brain region analyzed.

Visualization of Experimental Workflow and Signaling

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of TACE/ADAM17-mediated TNF-α signaling in neuroinflammatory conditions. The experimental models and protocols detailed in this guide provide a framework for researchers to investigate the therapeutic potential of TACE inhibition in a variety of CNS disorders. The expected quantitative outcomes offer a benchmark for evaluating the efficacy of this compound and other related compounds in preclinical settings. Further research into the nuanced roles of TACE/ADAM17 substrates in the CNS will continue to refine our understanding of neuroinflammation and open new avenues for drug development.

TAPI-2: A Technical Guide to its Inhibition of TNF-alpha Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of TAPI-2 as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) release. This compound, a broad-spectrum hydroxamate-based inhibitor, primarily targets TNF-alpha Converting Enzyme (TACE), also known as ADAM17, a key metalloproteinase responsible for the shedding of transmembrane TNF-α from the cell surface. Understanding the mechanism of this compound and its effects on TNF-α release is critical for the development of novel therapeutics for a range of inflammatory diseases.

Core Mechanism of Action: TACE/ADAM17 Inhibition

This compound exerts its inhibitory effect by chelating the active site zinc ion within the catalytic domain of TACE and other metalloproteinases. This action blocks the proteolytic cleavage of the 26 kDa transmembrane precursor of TNF-α (pro-TNF-α), preventing the release of the soluble 17 kDa active form of the cytokine. The inhibition of TACE by this compound effectively reduces the concentration of soluble TNF-α in the extracellular environment, thereby mitigating its pro-inflammatory effects.

Quantitative Analysis of this compound Inhibition

The potency of this compound as an inhibitor of TACE and other metalloproteinases has been quantified through various in vitro studies. The following table summarizes key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound against different enzymes.

| Enzyme Target | Inhibitor | Inhibitory Value | Cell Line/System | Stimulus | Reference |

| TACE (ADAM17) | This compound | Kᵢ = 120 nM | In vitro enzyme assay | N/A | [1] |

| Matrix Metalloproteinases (MMPs) | This compound | IC₅₀ = 20 µM | General MMP activity | N/A | [2] |

Signaling Pathway of TACE-Mediated TNF-α Release and this compound Inhibition

The following diagram illustrates the signaling pathway leading to TNF-α release and the point of intervention for this compound.

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on TNF-α release.

Protocol 1: Inhibition of PMA-Stimulated TNF-α Release in THP-1 Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated TNF-α release from the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

After differentiation, remove the PMA-containing medium and wash the adherent macrophages with PBS.

-

-

This compound Treatment and Stimulation:

-

Prepare various concentrations of this compound in serum-free RPMI-1640 medium. Use DMSO as the vehicle control.

-

Pre-incubate the differentiated THP-1 macrophages with the different concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with 100 ng/mL PMA for 4 hours to induce TNF-α shedding.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the PMA-stimulated TNF-α release inhibition assay.

Caption: Workflow for assessing this compound inhibition of TNF-α release.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of TACE/ADAM17 and other metalloproteinases. Its ability to potently inhibit the release of soluble TNF-α underscores its potential as a lead compound for the development of anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic applications of TACE inhibitors in various disease models.

References

Unraveling the Broad-Spectrum Inhibition of TAPI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of TAPI-2's broad-spectrum inhibitory action. This compound, a hydroxamate-based inhibitor, demonstrates significant potential in therapeutic applications due to its capacity to target a range of metalloproteinases. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of the affected signaling pathways.

Introduction to this compound

This compound (TNF-alpha Protease Inhibitor-2) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly high affinity for Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] Its inhibitory activity is centered around a hydroxamate group, which chelates the zinc ion essential for the catalytic activity of these metalloproteinases. By blocking the activity of these enzymes, this compound interferes with the shedding of various cell surface proteins, thereby modulating critical signaling pathways involved in inflammation, cancer progression, and other pathological processes.[4]

Quantitative Inhibitory Profile of this compound

The efficacy of this compound as a broad-spectrum inhibitor is quantified by its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against a variety of metalloproteinases. The following tables summarize the available quantitative data for this compound against key enzymes.

| Enzyme Target | Inhibition Constant (Ki) | Reference(s) |

| TACE (ADAM17) | 120 nM | [3] |

| ADAM8 | 10 µM | [1][2] |

| ADAM10 | 3 µM | [1][2] |

| ADAM12 | 100 µM | [1][2] |

Table 1: this compound Inhibition Constants (Ki) for ADAM Family Proteases

| Enzyme Target/Condition | Half-Maximal Inhibitory Concentration (IC50) | Reference(s) |

| General MMPs | 20 µM | [5][6] |

| PMA-induced shedding of various cell surface proteins (e.g., TGF-α, L-selectin) | 10 µM | [1][2] |

| Meprin α subunit | 1.5 ± 0.27 nM | [5] |

| Meprin β subunit | 20 ± 10 µM | [5] |

Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50)

Core Mechanisms of Action and Affected Signaling Pathways

This compound exerts its biological effects by inhibiting the proteolytic activity of MMPs and ADAMs, which in turn prevents the release of extracellular domains of transmembrane proteins. This "shedding" is a critical step in the activation of several signaling pathways.

Inhibition of the Notch Signaling Pathway

One of the most significant consequences of TACE/ADAM17 inhibition by this compound is the downregulation of the Notch signaling pathway. TACE is responsible for the S2 cleavage of the Notch receptor, a prerequisite for its subsequent intramembranous cleavage by γ-secretase and the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as Hes1, which regulate cell proliferation, differentiation, and apoptosis.[4] By inhibiting TACE, this compound effectively reduces the levels of NICD and its downstream target Hes1.[1]

References

- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

TAPI-2: A Technical Guide to its Application as a Chemical Tool for Studying ADAMs

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse roles in a variety of physiological and pathological processes, including cell adhesion, migration, proteolysis, and signaling.[1] Their proteolytic activity, specifically the shedding of the ectodomains of cell surface proteins, is a critical regulatory mechanism in cellular communication. Dysregulation of ADAM activity has been implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive therapeutic targets.[1][2]

TAPI-2 (TNF Protease Inhibitor 2) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including several members of the ADAM family and Matrix Metalloproteinases (MMPs).[3][4] Initially identified as an inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), also known as ADAM17, this compound has become an invaluable chemical tool for elucidating the roles of specific ADAMs in complex biological systems.[5] Its ability to block the shedding of a wide array of cell surface proteins, such as growth factors, cytokines, and their receptors, allows researchers to dissect the functional consequences of ADAM-mediated proteolysis.[4]